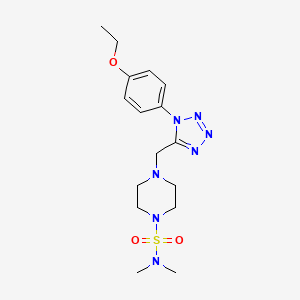

![molecular formula C19H21N3O2S B2521541 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide CAS No. 1020979-95-6](/img/structure/B2521541.png)

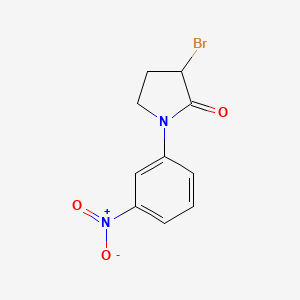

2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in cancer treatment. It belongs to a class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Evaluation

Compounds incorporating the thiazolo[3,2-a]pyrimidine ring have been synthesized for antimicrobial evaluation. One study reports the utility of related structures in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).

Herbicidal Activity

Novel compounds containing pyrimidine and 1,3,4-thiadiazole rings have been designed and synthesized, demonstrating moderate to good selective herbicidal activity against certain plant species, though lacking inhibitory activity against others (Liu & Shi, 2014).

Anti-HIV and Anti-inflammatory Activities

Several studies have focused on the synthesis of thiazolo[3,2-a]pyrimidine derivatives for their potential anti-HIV and anti-inflammatory activities. For instance, derivatives have shown activity against HIV-1 (Danel, Pedersen, & Nielsen, 1998) and exerted moderate anti-inflammatory activity in animal models (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Antiproliferative Activity Against Cancer Cell Lines

Compounds with a thiazolo[3,2-a]pyrimidine scaffold have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating selective cytotoxicity to cancer cells over normal cells (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Adenosine Receptor Affinity

Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has shown that these compounds exhibit A1 adenosine receptor affinity, indicating potential for therapeutic applications in diseases related to adenosine receptor dysregulation (Harden, Quinn, & Scammells, 1991).

Direcciones Futuras

The future directions for “2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide” and similar compounds could involve further exploration of their potential as antimicrobial agents, given the significant antibacterial and antitubercular activities observed in some compounds . Additionally, their structural similarity to biogenic purine bases suggests potential as purine antagonists , which could be an area of future research.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been found to interact with a variety of biological targets, including calcium channels, acetylcholinesterase, cdc25b phosphatase, bcl-2 family proteins, glutamate receptors, and 5-ht2a receptors .

Mode of Action

Thiazolo[3,2-a]pyrimidines, which share structural similarities, have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Given the range of targets associated with thiazolo[3,2-a]pyrimidines, it is likely that multiple pathways could be affected, potentially leading to a variety of downstream effects .

Result of Action

Thiazolo[3,2-a]pyrimidines have been associated with a range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholinesterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide are not fully understood due to the limited available data. Thiazolo[3,2-a]pyrimidines, the class of compounds it belongs to, have been shown to interact with a wide range of enzymes, proteins, and other biomolecules . They exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Based on the known activities of thiazolo[3,2-a]pyrimidines, it can be hypothesized that this compound may influence cell function through its interactions with various cellular proteins and enzymes .

Propiedades

IUPAC Name |

2-phenyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-5-15(14-9-7-6-8-10-14)17(23)21-16-11(2)20-19-22(18(16)24)12(3)13(4)25-19/h6-10,15H,5H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMCUGCEWXSWOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C(=C(S3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

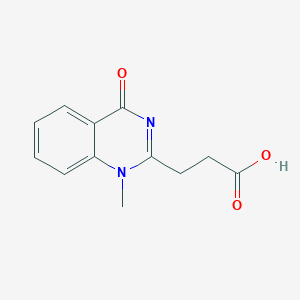

![2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2521462.png)

![6-Methoxy-9-methyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2521464.png)

![5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2521470.png)

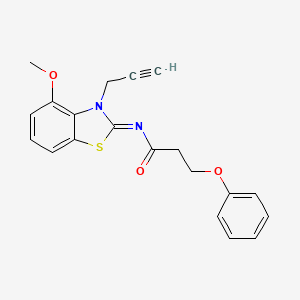

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2521472.png)

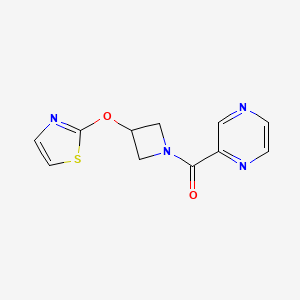

![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2521473.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2521480.png)